molecular formula C20H22N6O2 B3035893 2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione CAS No. 338773-05-0

2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione

Cat. No.: B3035893
CAS No.: 338773-05-0
M. Wt: 378.4 g/mol
InChI Key: DCKIRUXKAWHXDJ-UHFFFAOYSA-N
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Description

2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4242)tetradecane-3,11-dione is a complex organic compound characterized by its unique hexaazadispiro structure

Preparation Methods

The synthesis of 2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione typically involves multi-step organic reactions. The synthetic routes often include the formation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis .

Chemical Reactions Analysis

2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles

Scientific Research Applications

2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione involves its interaction with molecular targets through its functional groups. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects. The pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione can be compared with other similar compounds such as:

    1,2,4,5-Tetrazine, 3,6-diphenyl-: Another compound with a similar structural motif but different functional groups.

    4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol: Shares some structural similarities but differs in its functional applications. The uniqueness of this compound lies in its specific hexaazadispiro structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3,11-diphenyl-1,3,4,9,11,12-hexazadispiro[4.2.48.25]tetradecane-2,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-17-21-19(23-25(17)15-7-3-1-4-8-15)11-13-20(14-12-19)22-18(28)26(24-20)16-9-5-2-6-10-16/h1-10,23-24H,11-14H2,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKIRUXKAWHXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13NC(=O)N(N3)C4=CC=CC=C4)NC(=O)N(N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
Reactant of Route 2
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
Reactant of Route 3
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
Reactant of Route 4
Reactant of Route 4
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
Reactant of Route 5
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione
Reactant of Route 6
2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione

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